molecular formula C19H23N3O2 B2607214 N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 191598-99-9

N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2607214
CAS No.: 191598-99-9
M. Wt: 325.412
InChI Key: ZZYYFRAFJYDTHK-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 191598-99-9) is a synthetic organic compound with the molecular formula C 19 H 23 N 3 O 2 and a molecular weight of 325.41 g/mol . This acetamide derivative features a phenylpiperazine moiety, a common pharmacophore in medicinal chemistry, linked to a 4-methoxyphenyl group. This compound is of significant interest in preclinical pharmaceutical research, particularly in the development of central nervous system (CNS) active agents. Scientific literature indicates that structural analogs of this molecule, specifically N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have been designed and synthesized as potential anticonvulsant agents . These analogs were evaluated in established animal models of epilepsy, such as the maximal electroshock (MES) test, and showed activity that suggests a mechanism potentially involving the modulation of neuronal voltage-sensitive sodium channels . Furthermore, related amide compounds derived from pyrrolidine-2,5-dione have also demonstrated potent anticonvulsant activity in MES screens, reinforcing the research value of this chemical class for exploring new treatments for refractory seizures . Researchers can utilize this compound as a key intermediate or reference standard in their investigations into new neurotherapeutic agents. Please note: This product is intended for research purposes only and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-18-9-7-16(8-10-18)20-19(23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYYFRAFJYDTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191598-99-9
Record name N-(4-METHOXYPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 4-methoxyaniline with 2-chloroacetyl chloride to form N-(4-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with 4-phenylpiperazine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide linkage can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide.

    Reduction: Formation of N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that compounds structurally related to N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide exhibit significant anticonvulsant activity. In studies involving animal models, derivatives have been shown to be effective against seizures induced by maximal electroshock and pentylenetetrazole tests .

Table 1: Summary of Anticonvulsant Activity Studies

CompoundTest ModelActivityReference
This compoundMESActive
3-(trifluoromethyl)anilide derivativesMESModerate
Phenytoin (reference)MESHigh

Neurotransmitter Interaction

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly those involved in seizure pathways. Molecular docking studies indicate potential binding affinities to sodium channels, which are crucial for neuronal excitability .

Potential Applications in Neurology

Given its biological profile, this compound could serve as a lead compound for developing new antiepileptic drugs (AEDs). Its unique structural features may allow for further modifications aimed at enhancing efficacy and reducing side effects associated with existing AEDs.

Case Studies and Comparative Analysis

Several studies have compared this compound with other similar compounds to evaluate their pharmacological profiles:

Table 2: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamideChlorine substitutionAnticancer activityEnhanced receptor binding
N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamideFluorine substitutionAntidepressant effectsAltered pharmacokinetics
This compoundMethoxy substitutionAnticonvulsant activityIncreased lipophilicity

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Acetamide Derivatives

Piperazine rings are pivotal in modulating bioactivity. The following compounds highlight structural and functional variations:

Table 1: Key Piperazine-Containing Acetamides
Compound Name Molecular Weight Melting Point (°C) Substituents Biological Activity Reference
N-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide 337.41 Not reported 4-Methoxyphenyl, phenylpiperazine Under investigation
Compound 16 (N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide) 408.52 281–282 Thiazole, 4-methoxyphenyl, phenylpiperazine MMP inhibition (anti-inflammatory)
Compound 3d (N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide) Not reported 238 Benzothiazole, phenylpiperazine Not specified
BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) Not reported Not reported Benzothiazole, methylpiperazine Anticancer activity
  • Structural Insights: The thiazole group in Compound 16 () increases molecular weight and melting point compared to the target compound, likely enhancing rigidity and thermal stability . Benzothiazole derivatives (e.g., Compound 3d, BZ-IV) exhibit lower melting points, suggesting reduced crystallinity due to bulky heterocycles . Methylpiperazine in BZ-IV vs.

Substituent Effects on Bioactivity

  • Methoxy vs. Halogen Substituents: Chloro (Compound 14, ) and fluoro (Compound 15, ) analogs show higher molecular weights and melting points than the methoxy variant, possibly due to stronger intermolecular forces .
  • Phenylpiperazine vs. Sulfonylpiperazine :

    • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () incorporates a sulfonyl group, increasing polarity and likely reducing CNS activity compared to the target compound .

Heterocyclic Modifications

  • Thiazole and Benzothiazole Derivatives :

    • Thiazole-containing analogs () demonstrate anti-inflammatory or anticancer properties, suggesting the heterocycle’s role in target engagement .
    • Compound 3d () lacks reported bioactivity but shares structural motifs with active MMP inhibitors .
  • Quinazoline-Sulfonyl Acetamides: Compounds 38–40 () with quinazoline-sulfonyl groups exhibit notable anticancer activity, highlighting the impact of electron-withdrawing substituents on cytotoxicity .

Biological Activity

N-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, a compound notable for its structural features, including a methoxyphenyl group and a phenylpiperazine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C19H23N3O2C_{19}H_{23}N_{3}O_{2}, and it is typically synthesized through the reaction of 4-methoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-phenylpiperazine. The synthesis process generally employs bases like triethylamine and solvents such as dichloromethane to optimize yield and purity.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity . In studies involving animal models, it was shown to interact with neuronal voltage-sensitive sodium channels, which play a critical role in neuronal excitability. This interaction suggests potential applications in treating epilepsy and other neurological disorders .

The anticonvulsant efficacy was evaluated using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Results indicated that various derivatives of this compound displayed varying degrees of protection against seizures, with some compounds demonstrating higher activity than traditional antiepileptic drugs like phenytoin .

The mechanism through which this compound exerts its biological effects involves modulation of neurotransmitter systems. Specifically, the phenylpiperazine moiety is known to interact with serotonin receptors, potentially influencing mood and anxiety pathways. This receptor interaction may provide insights into its therapeutic potential in psychiatric disorders as well.

Study 1: Anticonvulsant Activity Evaluation

In a study evaluating twenty-two new derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, researchers conducted pharmacological assessments to determine their anticonvulsant properties. The compounds were administered at doses of 30, 100, and 300 mg/kg, revealing varied efficacy across different time intervals post-administration. Notably, certain derivatives demonstrated significant protection in both MES and PTZ tests .

Table 1: Anticonvulsant Activity Summary

Compound IDDose (mg/kg)MES Test EfficacyPTZ Test Efficacy
12100EffectiveNot effective
19300EffectiveEffective
24100EffectiveNot effective

Study 2: Interaction with Serotonin Receptors

Another study focused on the interactions of this compound with serotonin receptors. The findings suggested that the compound acts as both an agonist and antagonist at various receptor subtypes, indicating its potential utility in treating mood disorders by modulating serotonergic pathways .

Q & A

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide?

The compound is typically synthesized via acetylation of intermediates. For example, a primary amine (e.g., 4-methoxyaniline) is reacted with a chloroacetamide derivative bearing a 4-phenylpiperazine moiety under reflux conditions. Purification is achieved through recrystallization or column chromatography. Key steps include optimizing reaction time and temperature to improve yield, as demonstrated in analogous syntheses of piperazine-containing acetamides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by identifying proton environments (e.g., methoxy groups at δ ~3.7 ppm, piperazine protons at δ ~2.5-3.5 ppm). Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., [M+H]⁺ ion). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Elemental analysis ensures purity (>95%) .

Q. What in vitro assays are used for initial pharmacological screening?

The MTT assay is widely employed to evaluate cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). Dose-response curves (1–100 μM) determine IC₅₀ values. Parallel assays with healthy cell lines (e.g., HEK-293) assess selectivity. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are critical for data reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

SAR studies focus on modifying substituents to enhance potency and reduce off-target effects. For example:

  • Methoxy position : Moving the methoxy group from the para to meta position (as in derivatives from ) reduced anticancer activity by 40%, indicating para substitution is critical for binding.
  • Piperazine substitution : Replacing the phenyl group with a chlorophenyl moiety (as in ) increased anticonvulsant activity, suggesting hydrophobic interactions dominate receptor binding. Systematic variation of R-groups followed by bioactivity assays and molecular docking can identify key pharmacophores .

Q. How can researchers resolve contradictions in reported IC₅₀ values across pharmacological studies?

Discrepancies may arise from differences in:

  • Assay conditions : Serum concentration, incubation time, and cell passage number (e.g., IC₅₀ of 12 μM in vs. 8 μM in ).
  • Purity : Impurities >5% (common in early syntheses) skew results. Use HPLC-purity (>98%) samples.
  • Cell line variability : Cervical cancer (HeLa) vs. colorectal (HCT-116) cells have differing drug sensitivities. Meta-analyses with standardized protocols are recommended .

Q. What computational methods support the understanding of its mechanism of action?

Molecular docking (AutoDock Vina) predicts binding to adenosine A₂B receptors or tubulin (docking scores < -8 kcal/mol). Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. QSAR models using descriptors like logP and polar surface area correlate with bioavailability .

Q. How can crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SHELX suite) determines bond lengths, angles, and torsional strain. For example, in related acetamides, the dihedral angle between the methoxyphenyl and piperazine planes (65–75°) impacts steric hindrance and receptor binding. Twinning or disorder in crystals requires refinement with SHELXL .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation : Hydrochloride salts enhance aqueous solubility.
  • Prodrug design : Esterification of the acetamide group (e.g., ethyl ester) improves membrane permeability.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release in pharmacokinetic studies (t½ > 6 hours) .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesis?

  • Reagent quality : Use anhydrous solvents (e.g., THF, DMF) stored over molecular sieves.
  • Reaction monitoring : TLC or in-situ IR tracks intermediate formation.
  • Crystallization conditions : Slow evaporation from ethanol/water (1:1) yields high-purity crystals for structural validation .

Q. What statistical approaches validate pharmacological data?

  • Dose-response curves : Fit with nonlinear regression (GraphPad Prism) to calculate IC₅₀ ± SEM.
  • ANOVA with post-hoc tests : Compare treatment groups (p < 0.05).
  • Principal Component Analysis (PCA) : Identifies outliers in high-throughput screening datasets .

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